molecular formula C12H10N4O3 B15043565 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B15043565
M. Wt: 258.23 g/mol
InChI Key: GPOXBFOQNCKBEP-MKMNVTDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

  • Dissolve the hydrazide in ethanol.
  • Add the aldehyde or ketone to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific structural features, such as the benzodioxole moiety and the pyrazole ring, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+

InChI Key

GPOXBFOQNCKBEP-MKMNVTDBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NN3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NN3

Origin of Product

United States

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